molecular formula C23H34NO5P B12413101 Fosfenopril-d7

Fosfenopril-d7

Cat. No.: B12413101
M. Wt: 442.5 g/mol
InChI Key: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fosfenopril-d7 is synthesized by incorporating deuterium into the Fosfenopril molecule. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves the substitution of hydrogen atoms with deuterium in the Fosfenopril molecule .

Chemical Reactions Analysis

Fosfenopril-d7 undergoes similar chemical reactions as Fosfenopril. These reactions include:

Common reagents and conditions used in these reactions include oxidizing agents, esterases, and specific pH conditions. The major product formed from these reactions is Fosinoprilat-d7 .

Scientific Research Applications

Fosfenopril-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

Molecular Formula

C23H34NO5P

Molecular Weight

442.5 g/mol

IUPAC Name

(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2

InChI Key

WOIWWYDXDVSWAZ-FLDDMTFTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H]

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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